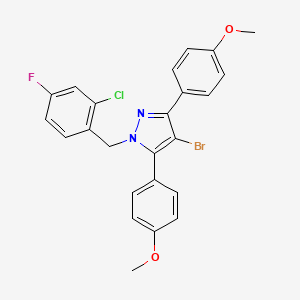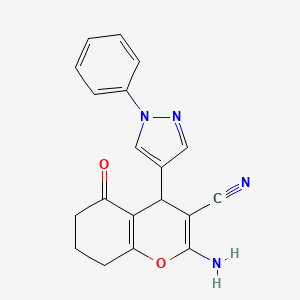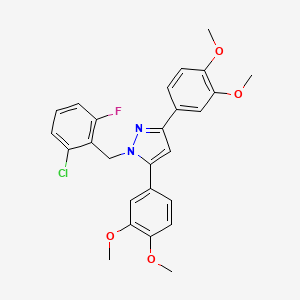![molecular formula C27H22FN5O3 B14924427 6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924427.png)
6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s properties are explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes .
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include:
N-Cyclopropyl-4-fluorobenzenesulfonamide: Shares the cyclopropyl and fluorobenzyl groups but differs in the core structure.
Cyclopropyl 4-methoxyphenyl ketone: Contains the cyclopropyl and methoxyphenyl groups but lacks the pyrazolyl and isoxazolo[5,4-b]pyridine components.
Properties
Molecular Formula |
C27H22FN5O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-35-19-10-8-17(9-11-19)25-24-20(14-22(16-6-7-16)29-27(24)36-32-25)26(34)30-23-12-13-33(31-23)15-18-4-2-3-5-21(18)28/h2-5,8-14,16H,6-7,15H2,1H3,(H,30,31,34) |
InChI Key |
ZSSIHYZYLBOWPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5)CC6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(acetyloxy)methyl]-7-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14924353.png)

![6-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924365.png)
![5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B14924370.png)
![N-(2,4-difluorophenyl)-1-{1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14924377.png)
![2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14924381.png)
![3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924383.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B14924386.png)

![5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924395.png)

![1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14924411.png)

![4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B14924426.png)
